3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine
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Overview
Description
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine is a compound with significant potential in various scientific fields. It is known for its therapeutic potential in treating glioma, neurodegenerative diseases, and cancer . The compound is taken up by cells via endocytosis, making it a valuable candidate for drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine typically involves the reaction of 4-methylpiperazine with a suitable phenoxypropanamine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. For instance, 1-(3-Aminopropyl)-4-methylpiperazine can be used as a precursor in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives. These products have diverse applications in medicinal chemistry and drug development.
Scientific Research Applications
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular uptake and drug delivery mechanisms.
Medicine: It has therapeutic potential in treating glioma, neurodegenerative diseases, and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine involves its uptake by cells via endocytosis . Once inside the cell, it interacts with specific molecular targets and pathways to exert its therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to penetrate cells makes it a promising candidate for drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-Methyl-1-piperazinepropanamine
Uniqueness
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine stands out due to its unique structure, which allows for efficient cellular uptake and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C15H25N3O |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
3-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C15H25N3O/c1-17-8-10-18(11-9-17)13-14-3-5-15(6-4-14)19-12-2-7-16/h3-6H,2,7-13,16H2,1H3 |
InChI Key |
FSRARAJFAWQPHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OCCCN |
Origin of Product |
United States |
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